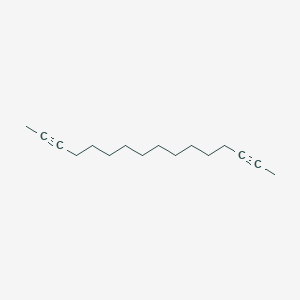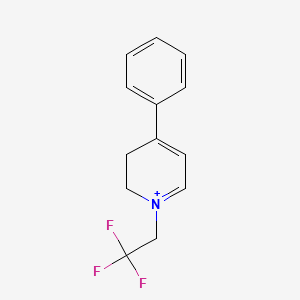
4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridinium core substituted with a phenyl group and a trifluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium typically involves the reaction of a pyridine derivative with a phenyl-substituted trifluoroethylating agent. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium salts.
Reduction: Reduction reactions can convert the pyridinium core to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or trifluoroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium salts, while reduction can produce dihydropyridine derivatives.
科学研究应用
4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with specific proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine: Similar structure but with a tetrahydropyridine core.
1-Phenyl-2-(2,2,2-trifluoroethyl)pyridinium: Differing in the position of the trifluoroethyl group.
Uniqueness
4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoroethyl group can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
651321-29-8 |
|---|---|
分子式 |
C13H13F3N+ |
分子量 |
240.24 g/mol |
IUPAC 名称 |
4-phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium |
InChI |
InChI=1S/C13H13F3N/c14-13(15,16)10-17-8-6-12(7-9-17)11-4-2-1-3-5-11/h1-6,8H,7,9-10H2/q+1 |
InChI 键 |
FDLMZQSHASVLRT-UHFFFAOYSA-N |
规范 SMILES |
C1C[N+](=CC=C1C2=CC=CC=C2)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12596229.png)
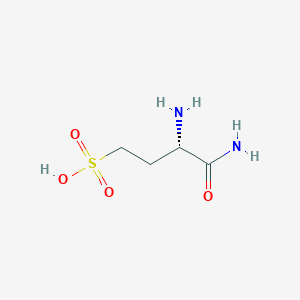
![Pyridine, 4-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12596236.png)
![1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12596244.png)
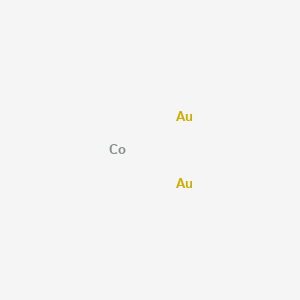

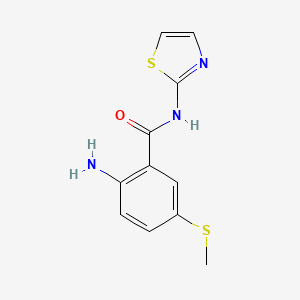

![Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]-](/img/structure/B12596281.png)
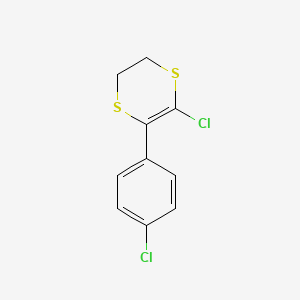
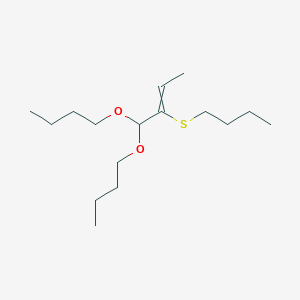
![[(5S,6S,7R,8R,9S,13S,14S,15S,18R,21R,22S,23R)-8,14,22-tris[[tert-butyl(dimethyl)silyl]oxy]-18-hydroxy-24-[methoxy(methyl)amino]-5,7,9,11,13,15,21,23-octamethyl-20,24-dioxotetracosa-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12596318.png)
![Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate](/img/structure/B12596323.png)
